molecular formula C11H18Cl2N2O B13589336 3-(Piperidin-4-yloxy)anilinedihydrochloride

3-(Piperidin-4-yloxy)anilinedihydrochloride

Cat. No.: B13589336
M. Wt: 265.18 g/mol
InChI Key: WQJPKIMDVXAMGP-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)anilinedihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their significant roles in the pharmaceutical industry, being present in numerous classes of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)anilinedihydrochloride typically involves the reaction of 3-(Piperidin-4-yloxy)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)anilinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(Piperidin-4-yloxy)anilinedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various chemical products

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)anilinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Piperidine
  • Piperidinone
  • Spiropiperidines
  • Condensed piperidines

Uniqueness

What sets 3-(Piperidin-4-yloxy)anilinedihydrochloride apart is its unique combination of the piperidine ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

IUPAC Name

3-piperidin-4-yloxyaniline;dihydrochloride

InChI

InChI=1S/C11H16N2O.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-3,8,10,13H,4-7,12H2;2*1H

InChI Key

WQJPKIMDVXAMGP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)N.Cl.Cl

Origin of Product

United States

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